molecular formula C25H22Cl2N2O5S B11537820 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate

3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B11537820
M. Wt: 533.4 g/mol
InChI Key: IRAYVLYFZXRSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorobenzamido, piperidine, and sulfonyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-chlorobenzamido and piperidine-1-sulfonyl derivatives. These intermediates are then coupled through esterification or amidation reactions under controlled conditions, often using catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-(2-Chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzamido)phenyl 4-chlorobenzoate
  • 3-(2-Chlorobenzamido)phenyl 3-(piperidine-1-sulfonyl)benzoate
  • 3-(2-Chlorobenzamido)phenyl 4-chloro-3-(morpholine-1-sulfonyl)benzoate

Uniqueness

Compared to similar compounds, 3-(2-chlorobenzamido)phenyl 4-chloro-3-(piperidine-1-sulfonyl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H22Cl2N2O5S

Molecular Weight

533.4 g/mol

IUPAC Name

[3-[(2-chlorobenzoyl)amino]phenyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C25H22Cl2N2O5S/c26-21-10-3-2-9-20(21)24(30)28-18-7-6-8-19(16-18)34-25(31)17-11-12-22(27)23(15-17)35(32,33)29-13-4-1-5-14-29/h2-3,6-12,15-16H,1,4-5,13-14H2,(H,28,30)

InChI Key

IRAYVLYFZXRSNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.